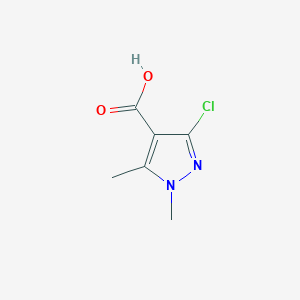

3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1379186-91-0) is a pyrazole derivative with a molecular formula of C₆H₇ClN₂O₂ and a molecular weight of 174.59 g/mol . The compound features a pyrazole ring substituted with a chlorine atom at position 3, methyl groups at positions 1 and 5, and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Propriétés

IUPAC Name |

3-chloro-1,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZOFOYLRIVLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-1,5-dimethylpyrazole.

Carboxylation: The 3-chloro-1,5-dimethylpyrazole is subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate. This reaction introduces the carboxylic acid group at the fourth position of the pyrazole ring.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for converting carboxylic acids to alcohols.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

Esters: Esterification yields esters of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Alcohols: Reduction of the carboxylic acid group results in the corresponding alcohol.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

One of the primary applications of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is as a precursor in the synthesis of fungicides. The compound has been studied for its effectiveness against various phytopathogenic fungi. For instance, derivatives of pyrazole compounds have shown promising antifungal activities, with some exhibiting higher efficacy compared to traditional fungicides like boscalid .

Insecticidal Properties

Research has indicated that pyrazole derivatives, including 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, possess insecticidal properties. In a study evaluating a series of pyrazole derivatives against Aphis fabae, certain compounds demonstrated significant mortality rates comparable to commercial insecticides . This suggests that this compound could be developed into effective pest control agents.

Pharmaceutical Applications

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted the modification of chitosan with pyrazole derivatives to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria . The results indicated that compounds with chlorine and fluorine substituents exhibited increased biological activity, suggesting potential applications in developing new antimicrobial agents.

Drug Development

Pyrazole derivatives are often explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets. The structural characteristics of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid allow it to serve as a scaffold for synthesizing novel drugs targeting specific diseases, including cancer and inflammatory conditions.

Material Science Applications

Polymer Chemistry

In material science, 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be utilized in the synthesis of polymers and other materials due to its reactive carboxylic acid group. This property enables the formation of various copolymers that may exhibit unique physical and chemical properties suitable for industrial applications.

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the chlorine atom and carboxylic acid group contributes to its binding affinity and specificity towards target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 98700-53-9)

- Key Difference : Lacks the chlorine atom at position 3.

- Similarity Score : 0.85 (structural similarity) .

1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid (CAS: 143803-93-4)

- Key Difference : Phenyl groups replace methyl groups at positions 1 and 5, and the carboxylic acid is at position 3.

- Impact: Increased hydrophobicity due to phenyl substituents, which may enhance membrane permeability but reduce aqueous solubility.

4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS: 515829-87-5)

Functional Group Modifications

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

- Key Difference: Carboxamide and cyano groups replace the carboxylic acid, with aryl substituents at positions 1 and 5.

- Yields for these derivatives range from 62–71% .

3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic Acid (CAS: 1033431-24-1)

- Key Difference : A second pyrazole ring is fused to the core structure.

- Impact : Increased rigidity and conjugation may enhance binding to biological targets, such as enzymes or receptors .

Activité Biologique

3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1783991-08-1 |

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 174.58 g/mol |

| IUPAC Name | 3-chloro-1,5-dimethylpyrazole-4-carboxylic acid |

The biological activity of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to modulate various biochemical pathways. The presence of the carboxylic acid group enhances its interaction with biological targets, potentially acting through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies have indicated that it may suppress the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes .

- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development in treating infectious diseases.

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazole ring significantly influence the biological activity of the compound. For instance, the substitution at the 3-position with a chlorine atom appears to enhance its potency against COX enzymes compared to other halogenated derivatives. Research indicates that electron-withdrawing groups at specific positions can improve binding affinity and selectivity towards target enzymes .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid. The results demonstrated that this compound exhibited significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Testing

In a separate investigation, the compound was tested against a panel of bacterial strains. The findings revealed that it possessed notable antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound | COX Inhibition IC50 (μM) | Antimicrobial Activity |

|---|---|---|

| 3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid | 28.39 ± 0.03 | Moderate |

| 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid | 26.04 ± 0.36 | Low |

| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Not Determined | High |

Q & A

Q. How do electronic substituent effects influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Hammett Studies: Electron-withdrawing groups (e.g., -Cl) increase reaction rates in Suzuki couplings by stabilizing transition states.

- Kinetic Isotope Effects (KIE): Measure deuterium substitution impacts to infer rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.